Ethyl 5-carbamoyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with carbamoyl, methoxybenzamido, and methyl groups, as well as an ethyl ester functional group.
Preparation Methods
The synthesis of ETHYL 5-CARBAMOYL-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Chemical Reactions Analysis
ETHYL 5-CARBAMOYL-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
ETHYL 5-CARBAMOYL-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 5-carbamoyl-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-carbamoyl-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate: This compound differs in the position of the methoxy group on the benzamido moiety.
Ethyl 5-carbamoyl-2-(3-methoxybenzamido)-4-ethylthiophene-3-carboxylate: This compound has an ethyl group instead of a methyl group on the thiophene ring.
Properties
Molecular Formula |
C17H18N2O5S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-4-24-17(22)12-9(2)13(14(18)20)25-16(12)19-15(21)10-6-5-7-11(8-10)23-3/h5-8H,4H2,1-3H3,(H2,18,20)(H,19,21) |
InChI Key |
BHPGCRIIYQIAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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